(Trichlorovinyl)benzene

Distillation purification Physical property differentiation Process chemistry

(Trichlorovinyl)benzene [CAS 700-60-7], systematically named 1,2,2-trichloroethenylbenzene or α,β,β-trichlorostyrene, is a halogenated styrene derivative with molecular formula C₈H₅Cl₃ and molecular weight 207.48 g/mol. All three chlorine substituents reside on the vinyl group rather than the aromatic ring, a substitution pattern that fundamentally distinguishes it from ring-chlorinated styrenes.

Molecular Formula C8H5Cl3
Molecular Weight 207.5 g/mol
CAS No. 700-60-7
Cat. No. B1618310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trichlorovinyl)benzene
CAS700-60-7
Molecular FormulaC8H5Cl3
Molecular Weight207.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(Cl)Cl)Cl
InChIInChI=1S/C8H5Cl3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H
InChIKeySVHAMPNLOLKSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Trichlorovinyl)benzene (CAS 700-60-7) Procurement Guide: How α,β,β-Trichlorostyrene Differs from Common Styrene Analogs


(Trichlorovinyl)benzene [CAS 700-60-7], systematically named 1,2,2-trichloroethenylbenzene or α,β,β-trichlorostyrene, is a halogenated styrene derivative with molecular formula C₈H₅Cl₃ and molecular weight 207.48 g/mol [1]. All three chlorine substituents reside on the vinyl group rather than the aromatic ring, a substitution pattern that fundamentally distinguishes it from ring-chlorinated styrenes [2]. The compound is a colorless to pale yellow liquid at ambient temperature, essentially insoluble in water but miscible with common organic solvents, and is commercially supplied at typical purities of 95% . Its trichlorovinyl moiety imparts a distinctive combination of high boiling point (237.7 °C at 760 mmHg), elevated density (1.372 g/cm³), and pronounced lipophilicity (LogP 3.95–4.03) that directly govern its behavior in distillation, extraction, and chromatographic processes compared to less chlorinated styrene analogs [1][3].

Why Generic Substitution Fails for (Trichlorovinyl)benzene: The Vinyl-Chlorine Substitution Pattern Creates Non-Interchangeable Properties


Substituting (trichlorovinyl)benzene with a less or differently chlorinated styrene analog is not a straightforward swap because the three chlorine atoms on the vinyl carbon exert a powerful combined electron-withdrawing effect that simultaneously elevates boiling point, alters radical reactivity, and opens a unique nucleophilic substitution pathway at the vinylic positions [1][2]. Ring-chlorinated isomers such as 2,4,6-trichlorostyrene place chlorine atoms on the aromatic nucleus, producing a markedly different electronic distribution and reactivity profile despite an identical molecular formula [3]. The quantitative evidence below demonstrates that physical properties, synthetic yields, and downstream derivatization chemistry all diverge in ways that directly impact procurement decisions for research, analytical, and industrial applications.

(Trichlorovinyl)benzene Quantitative Differentiation Evidence: Head-to-Head Physical, Reactivity, and Application Data vs. Styrene and Chlorostyrene Analogs


Boiling Point Elevation: 93 °C Higher Than Styrene Enables Selective Distillation Separation

(Trichlorovinyl)benzene exhibits a normal-pressure boiling point of 237.7 °C, which is approximately 93 °C higher than that of unsubstituted styrene (145.2 °C) and approximately 46 °C higher than that of 4-chlorostyrene (192 °C) . This large boiling point gap means that in a mixture containing both styrene and (trichlorovinyl)benzene, fractional distillation can achieve baseline separation with a single theoretical plate, whereas 4-chlorostyrene would require a more elaborate column . The flash point of 148.8 °C is also substantially above that of styrene (31 °C), conferring a wider safe-handling temperature window during elevated-temperature processing .

Distillation purification Physical property differentiation Process chemistry

LogP Differential of 1.3 Units vs. Styrene Dictates Chromatographic Retention and Extraction Behavior

The calculated octanol-water partition coefficient (LogP) of (trichlorovinyl)benzene is 3.95–4.03, compared to 2.70 for styrene and approximately 2.98–3.22 for 4-chlorostyrene [1]. This LogP difference of ≥1.3 log units corresponds to an approximately 20-fold higher equilibrium concentration in the organic phase for (trichlorovinyl)benzene relative to styrene under identical biphasic conditions . On a standard reversed-phase C18 HPLC column with acetonitrile/water/phosphoric acid mobile phase, (trichlorovinyl)benzene elutes with markedly longer retention, directly attributable to its enhanced hydrophobicity [2].

Reversed-phase HPLC Liquid-liquid extraction Lipophilicity profiling

Density of 1.372 g/cm³ Enables Gravimetric Phase Separation from Lighter Styrenic Monomers

(Trichlorovinyl)benzene has a computed density of 1.372 g/cm³, which is substantially higher than that of styrene (0.909 g/cm³) and 4-chlorostyrene (1.155 g/cm³ at 25 °C) . The density increment of +0.217 g/cm³ over 4-chlorostyrene and +0.463 g/cm³ over styrene translates to a pronounced tendency to form the lower phase in aqueous-organic biphasic systems, and it provides a non-spectroscopic gravimetric handle for monitoring conversion in reactions where a density shift accompanies product formation . For quality control, the refractive index of 1.583 offers an orthogonal purity assessment via refractometry, distinct from styrene (nD 1.558) and 4-chlorostyrene (nD 1.565–1.575) .

Phase separation Density-driven purification Formulation engineering

Radical Condensation Synthesis Yield: Benzene (52.0%) Outperforms Higher Alkylbenzenes, Defining Starting Material Economics

In a direct head-to-head study by Yumoto et al. (1976), the radical-induced condensation of tetrachloroethylene with various alkylbenzenes in the presence of di-t-butyl peroxide at 120–130 °C produced (trichlorovinyl)arenes with yields strongly dependent on the starting arene [1]. Benzene gave a 52.0% yield of (trichlorovinyl)benzene, statistically comparable to toluene (54.7%) but dramatically higher than ethylbenzene (19.3%) and n-propylbenzene (15.0%). This demonstrates that benzene is the most economically viable substrate among the C₆–C₉ alkylbenzene series when the target is the parent (trichlorovinyl)benzene rather than an alkyl-substituted derivative.

Synthetic efficiency Radical condensation Process economics

Unique Nucleophilic Vinylic Substitution: Trichlorovinyl Group Enables One-Batch Trisphosphonate Synthesis Not Accessible from Styrene

Fischer and Hägele (1985) demonstrated that sodium dialkylphosphite reacts directly with (trichlorovinyl)benzene in a one-batch procedure to yield 1-phenyl-1,2,2-ethanetrisphosphonic acid hexaalkyl esters via an anomalous Michaelis-Becker reaction [1]. This transformation exploits the electrophilicity of all three chlorine-bearing vinylic carbons and has no direct parallel with unsubstituted styrene, which lacks leaving groups for nucleophilic displacement at the vinyl position [2]. Ring-chlorinated styrenes such as 4-chlorostyrene retain only one aromatic chlorine, which is far less reactive toward nucleophilic substitution under comparable conditions.

Organophosphorus synthesis Michaelis-Becker reaction Nucleophilic vinylic substitution

Clorsulon Intermediate: (Trichlorovinyl)benzene as the Key Precursor to a Validated Veterinary Anthelmintic

The trichlorovinyl moiety of (trichlorovinyl)benzene is the defining pharmacophoric element of Clorsulon (4-amino-6-(trichlorovinyl)benzene-1,3-disulfonamide), a marketed veterinary fasciolicide effective against Fasciola hepatica in cattle [1]. In the established medicinal chemistry route (Mrozik et al., J. Med. Chem. 1977), 3-(trichloroethenyl)aniline — derived from (trichlorovinyl)benzene via nitration and reduction — is the obligatory intermediate; no alternative chlorination pattern on the styrene scaffold yields the same biological activity [2]. The compound's NSC number (170021) further reflects its historical evaluation in the Cancer Chemotherapy National Service Center screening program .

Veterinary drug synthesis Clorsulon Fasciolicide

(Trichlorovinyl)benzene: Priority Application Scenarios Derived from Quantitative Differentiation Evidence


Synthesis of Polyphosphonate Ligands and Flame-Retardant Additives via Michaelis-Becker Chemistry

The exclusive ability of (trichlorovinyl)benzene to undergo nucleophilic vinylic substitution at all three chlorine-bearing positions, as demonstrated by the Fischer-Hägele one-batch trisphosphonate synthesis [1], makes it the only viable starting material for preparing 1-phenyl-1,2,2-ethanetrisphosphonic acid esters. These polyphosphonate scaffolds are sought after as multidentate ligands for metal coordination, as precursors to phosphonic acid-based corrosion inhibitors, and as halogen/phosphorus synergistic flame-retardant building blocks. Procurement should specify (trichlorovinyl)benzene with ≥95% purity, as residual styrene or monochlorostyrene contaminants would consume phosphite reagent and generate undesired byproducts.

Veterinary API Intermediate Manufacturing: Clorsulon and Structural Analogs

(Trichlorovinyl)benzene is the gateway intermediate for Clorsulon, a commercial anthelmintic agent [2]. The trichlorovinyl group is essential for biological activity; substitution with styrene, 4-chlorostyrene, or 2,4,6-trichlorostyrene would produce regioisomeric benzene disulfonamides lacking the validated fasciolicidal efficacy established by Mrozik et al. (1977). For GMP intermediate procurement, identity confirmation via refractive index (nD 1.583) and GC retention time relative to the saturated analog (1,2,2-trichloroethyl)benzene are recommended as orthogonal identity tests.

HPLC Method Development and Validation Using a High-LogP, UV-Active Calibration Standard

With a LogP of 3.95–4.03 [3] and strong UV absorbance from the styrene chromophore, (trichlorovinyl)benzene serves as an excellent high-retention calibration standard for reversed-phase HPLC method development, particularly when the analytical target requires a retention time marker well-separated from early-eluting aromatics such as benzene, toluene, or styrene (LogP 2.70). The established SIELC method using acetonitrile/water/phosphoric acid (or formic acid for LC-MS compatibility) provides a validated starting point for purity assay development [4].

Radical Reactivity Probe in Physical Organic Chemistry Studies

The trichlorovinyl group of (trichlorovinyl)benzene participates in catalytic radical addition reactions with tetrachloromethane, as characterized by Hájek et al. (1990), who correlated substituent effects with the Hammett equation (ρ = −0.39 for Cu catalyst, −0.18 for Ru catalyst) [5]. This compound's distinct electronic profile — strong electron withdrawal by three vinyl chlorines without ring deactivation — makes it a valuable probe substrate for investigating innersphere vs. outersphere radical pathways, where styrene and ring-substituted chlorostyrenes show qualitatively different reactivity patterns. Researchers investigating CCl₃• radical addition kinetics should specify (trichlorovinyl)benzene rather than 4-chlorostyrene to avoid conflating vinyl and aromatic chlorine effects.

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